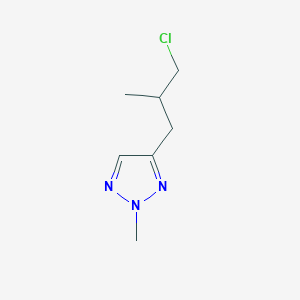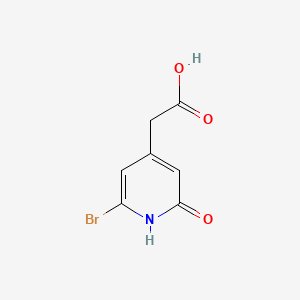
9,10-Anthracenedione, 2,3-dimethyl-1-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 2,3-dimethyl-1-nitro- is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of two methyl groups and one nitro group attached to the anthracenedione core.
準備方法
The synthesis of 9,10-Anthracenedione, 2,3-dimethyl-1-nitro- typically involves the nitration of 2,3-dimethylanthracene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The nitration process introduces the nitro group at the desired position on the anthracene ring. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the process.
化学反応の分析
9,10-Anthracenedione, 2,3-dimethyl-1-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, tin, hydrochloric acid, and potassium permanganate. The major products formed depend on the type of reaction and the conditions employed.
科学的研究の応用
9,10-Anthracenedione, 2,3-dimethyl-1-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments. Its unique structure allows for the development of new compounds with desired properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Derivatives of this compound are explored for their potential therapeutic applications. The presence of the nitro group can enhance the compound’s reactivity and biological activity.
Industry: It is used in the production of high-performance materials, such as organic semiconductors and photovoltaic devices
作用機序
The mechanism of action of 9,10-Anthracenedione, 2,3-dimethyl-1-nitro- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also interfere with cellular signaling pathways and enzyme activities, contributing to its biological activity.
類似化合物との比較
9,10-Anthracenedione, 2,3-dimethyl-1-nitro- can be compared with other similar compounds, such as:
9,10-Anthracenedione, 2-methyl-1-nitro-: This compound has only one methyl group, which may affect its reactivity and properties.
9,10-Anthracenedione, 2-(1,1-dimethylethyl)-: The presence of a bulky tert-butyl group can influence the compound’s steric and electronic properties.
1,4-Dihydroxy-9,10-anthracenedione: The presence of hydroxyl groups can significantly alter the compound’s chemical behavior and biological activity.
The uniqueness of 9,10-Anthracenedione, 2,3-dimethyl-1-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
61415-76-7 |
|---|---|
分子式 |
C16H11NO4 |
分子量 |
281.26 g/mol |
IUPAC名 |
2,3-dimethyl-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C16H11NO4/c1-8-7-12-13(14(9(8)2)17(20)21)16(19)11-6-4-3-5-10(11)15(12)18/h3-7H,1-2H3 |
InChIキー |
BLFAJAWAAYGJGW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



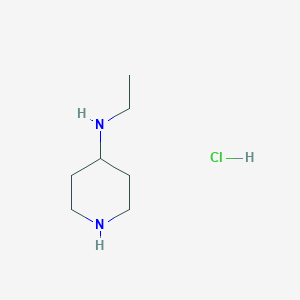
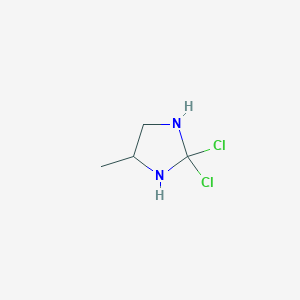
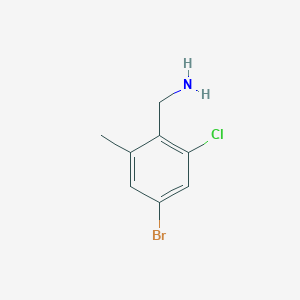
![6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)

![1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone](/img/structure/B13146347.png)
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)

![4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine](/img/structure/B13146364.png)
![1-Bromo-9-[(2-methylphenyl)methyl]anthracene](/img/structure/B13146380.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B13146381.png)
